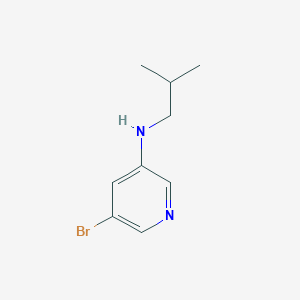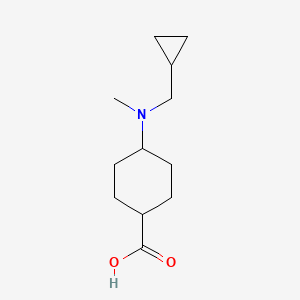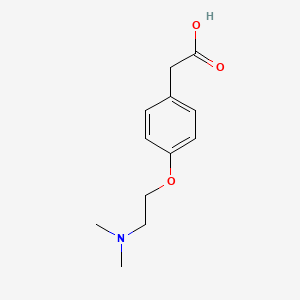
Iron;tetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristic acid, iron salt, is a compound derived from myristic acid, a common saturated fatty acid with the molecular formula CH₃(CH₂)₁₂COOH . Myristic acid is naturally found in various animal and vegetable fats and oils, such as nutmeg, palm kernel oil, coconut oil, and butter fat . The iron salt of myristic acid combines the fatty acid with iron, forming a compound that has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of myristic acid, iron salt, typically involves the reaction of myristic acid with an iron source, such as iron(III) chloride. The reaction can be carried out in an organic solvent, such as ethanol, under reflux conditions. The general reaction is as follows:
3 CH₃(CH₂)₁₂COOH + FeCl₃ → Fe(CH₃(CH₂)₁₂COO)₃ + 3 HCl
Industrial Production Methods: In industrial settings, the production of myristic acid, iron salt, may involve large-scale reactions using similar methods but with optimized conditions for higher yield and purity. The process may include steps such as purification through recrystallization or filtration to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Myristic acid, iron salt, can undergo various chemical reactions, including:
Oxidation: The iron component can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions.
Substitution: The carboxylate groups in the compound can undergo substitution reactions with other metal ions or organic groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Other metal salts or organic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Depending on the oxidizing agent, the products may include iron oxides or hydroxides.
Substitution Products: The products will vary based on the substituent introduced, such as other metal carboxylates or organic derivatives.
Applications De Recherche Scientifique
Myristic acid, iron salt, has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in various chemical reactions, particularly in organic synthesis and coordination chemistry.
Biology: Studied for its potential role in biological systems, including its interaction with proteins and membranes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and as an additive in lubricants and cosmetics
Mécanisme D'action
The mechanism by which myristic acid, iron salt, exerts its effects involves the interaction of the iron center with various molecular targets. The iron can participate in redox reactions, influencing cellular processes such as oxidative stress and signaling pathways. The myristic acid component can interact with lipid membranes, affecting membrane fluidity and protein function .
Comparaison Avec Des Composés Similaires
Myristic Acid: The parent compound, a saturated fatty acid with various biological and industrial applications.
Iron(III) Chloride: A common iron salt used in various chemical reactions and industrial processes.
Other Metal Myristates: Compounds such as zinc myristate or calcium myristate, which have similar properties but different metal centers.
Uniqueness: Myristic acid, iron salt, is unique due to the combination of the fatty acid with iron, providing distinct properties such as redox activity and lipid interaction. This makes it valuable in specific applications where both components’ properties are beneficial .
Propriétés
Numéro CAS |
98978-63-3 |
|---|---|
Formule moléculaire |
C14H28FeO2 |
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
iron;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16); |
Clé InChI |
MZHOHNDQQDJRNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)


![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)



![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)



![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
